molecular formula C16H16N2O3 B11022022 4-methyl-3-nitro-N-(2-phenylethyl)benzamide

4-methyl-3-nitro-N-(2-phenylethyl)benzamide

Cat. No.: B11022022
M. Wt: 284.31 g/mol
InChI Key: NSUNWBIGBPUZEZ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-N-(2-phenylethyl)benzamide (C₁₆H₁₅N₂O₃) is a benzamide derivative featuring a methyl group at the 4-position, a nitro group at the 3-position of the benzene ring, and a 2-phenylethylamine substituent on the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their tunable electronic and steric properties .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-methyl-3-nitro-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-12-7-8-14(11-15(12)18(20)21)16(19)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,19)

InChI Key

NSUNWBIGBPUZEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(2-phenylethyl)benzamide typically involves a multi-step process:

    Amidation: The nitro-substituted benzamide is then reacted with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 4-methyl-3-amino-N-(2-phenylethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
4-Methyl-3-nitro-N-(2-phenylethyl)benzamide serves as a versatile building block in organic synthesis. Its structure allows it to be utilized in the synthesis of more complex molecules, which can be pivotal in developing new pharmaceuticals and agrochemicals. The presence of the nitro group enhances its reactivity, making it suitable for various chemical transformations such as reduction and substitution reactions.

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its potential role as an enzyme inhibitor. The nitro group can participate in redox reactions, which may influence enzyme activity and protein interactions. Such studies are critical for understanding its mechanism of action and potential therapeutic applications.

Antimicrobial Properties
Research indicates that derivatives of benzamides similar to this compound exhibit antimicrobial activities. For instance, compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could also possess significant antimicrobial properties .

Medicinal Chemistry

Potential Anticancer Activity
The compound is being explored for its anticancer properties. Similar nitro-substituted benzamides have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation . The unique structural features of this compound may enhance its effectiveness against resistant cancer types.

Antitubercular Activity
In studies focusing on antitubercular agents, compounds with structural similarities have shown promising results against Mycobacterium tuberculosis. The potential for this compound to act as an antitubercular agent warrants further investigation into its efficacy and safety profile .

Industrial Applications

Specialty Chemicals Production
Due to its unique chemical structure, this compound could be utilized in the production of specialty chemicals and materials. Its ability to interact with various molecular targets makes it a candidate for developing new materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism by which 4-methyl-3-nitro-N-(2-phenylethyl)benzamide exerts its effects depends on its specific application. For instance, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit essential enzymes. The nitro group could be involved in redox reactions, generating reactive intermediates that disrupt cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • The nitro group at the 3-position likely directs electrophilic substitution reactions meta to itself, similar to the target compound .
  • The nitro group at the 4-position (vs. 3-position in the target compound) alters electronic effects, making the benzene ring more electron-deficient .
  • 2-Hydroxy-N-(2-phenylethyl)benzamide : The absence of a nitro group and presence of a hydroxyl group improve hydrogen-bonding capacity, as evidenced by its strong binding affinity (−7.9 kcal/mol) to tyrosinase, surpassing kojic acid (−5.6 kcal/mol). This highlights how electron-withdrawing groups (e.g., nitro) versus electron-donating groups (e.g., hydroxyl) modulate biological interactions .
Table 1: Substituent Effects on Key Properties
Compound Substituents Notable Properties
Target compound 3-NO₂, 4-CH₃, N-(2-phenylethyl) Potential for meta-directing reactivity
4-Methyl-3-nitro-N-(2-pyridinylmethyl) 3-NO₂, 4-CH₃, N-(pyridinylmethyl) Enhanced solubility, metal coordination
N-(2,2-Diphenylethyl)-4-nitrobenzamide 4-NO₂, N-(diphenylethyl) High steric hindrance, electron-deficient ring
2-Hydroxy-N-(2-phenylethyl)benzamide 2-OH, N-(2-phenylethyl) Strong tyrosinase inhibition

Spectroscopic and Crystallographic Insights

  • X-ray Crystallography : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s structure was confirmed via single-crystal X-ray analysis (CCDC 1965367), revealing a planar benzamide core and intramolecular hydrogen bonds . Similar analyses would validate the target compound’s geometry.
  • Mass Spectrometry : ESI-HRMS and MS/MS data for compounds like N-(2,2-diphenylethyl)-4-nitrobenzamide provide benchmarks for characterizing fragmentation patterns of nitro-substituted benzamides .

Biological Activity

4-Methyl-3-nitro-N-(2-phenylethyl)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential as an acetylcholinesterase inhibitor, which may enhance cholinergic neurotransmission, a crucial mechanism in the treatment of neurodegenerative diseases such as Alzheimer's.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antibacterial agents.
  • Neuroprotective Effects
    • Research indicates that this compound may have neuroprotective effects, possibly through the inhibition of neuroinflammatory pathways. Its ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Further research is needed to elucidate the specific pathways involved.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various benzamide derivatives, including this compound, found it to be effective against several pathogenic strains. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity comparable to established antibiotics.

CompoundMIC (µg/mL)Pathogen
This compound32MRSA
Control Antibiotic16MRSA

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. The compound's ability to reduce amyloid plaque formation was also noted.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the same class:

CompoundBiological ActivityReference
4-Methyl-N-(2-benzoylphenyl)benzamideAnticancer
N-(2-Hydroxyethyl)-4-methylbenzamideAntimicrobial
N-(2-Pyridylmethyl)-4-methylbenzamideNeuroprotective

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